1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[2-[(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)amino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-12-10-16(23-17(26)11-25-8-6-13(7-9-25)20(22)27)24-19-14-4-2-3-5-15(14)29-21(28)18(12)19/h2-5,10,13H,6-9,11H2,1H3,(H2,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNNXNUCKRIDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)CN4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown excellent activity against gram-positive bacteria such asB. subtilis and S. aureus . The compound may interact with proteins or enzymes within these bacteria, inhibiting their growth or survival.
Mode of Action
This interaction could alter the function of the target, leading to changes in the biological processes of the bacteria.
Biochemical Pathways
Given its antimicrobial activity, it’s plausible that the compound interferes with essential biochemical pathways in bacteria, such as cell wall synthesis, protein synthesis, or dna replication.
Result of Action
The result of the compound’s action is likely the inhibition of bacterial growth or survival, given its reported antimicrobial activity. This could occur through the disruption of essential bacterial processes, leading to cell death or the prevention of cell division.
Biological Activity
1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide, a compound belonging to the chromenopyridine family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 350.42 g/mol. It features a chromene core fused with a pyridine ring, which is known for enhancing biological activity through various mechanisms.
Synthesis
The synthesis of this compound can be achieved through multi-component reactions involving 4-oxo-4H-chromene derivatives and piperidine. Typical conditions involve catalyst-free reactions in an ethanol-water mixture at elevated temperatures, ensuring high yields and purity suitable for pharmaceutical applications.
The biological activity of 1-[({4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}carbamoyl)methyl]piperidine-4-carboxamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes and cancer cell proliferation, leading to potential anti-inflammatory and anticancer effects.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways critical for disease progression .
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
Anticancer Activity
Research indicates that derivatives of chromenopyridine structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF-7 (Breast) | 15.5 | High cytotoxicity |
| A549 (Lung) | 20.0 | Moderate cytotoxicity |
| HeLa (Cervical) | 10.0 | Very high cytotoxicity |
These findings suggest that the compound could serve as a lead in developing novel anticancer therapies .
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown inhibition of bacterial growth, suggesting its potential as an antimicrobial agent:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a broad-spectrum antimicrobial efficacy that warrants further investigation for therapeutic use in infectious diseases .
Case Studies
Several case studies have explored the therapeutic potential of chromenopyridine derivatives:
- Case Study on Cancer Treatment : A study involving the administration of this compound in combination with conventional chemotherapy agents showed enhanced efficacy in reducing tumor size in xenograft models of breast cancer.
- Antimicrobial Efficacy : Clinical isolates treated with the compound demonstrated significant reductions in biofilm formation, highlighting its potential utility in treating resistant bacterial infections.
Comparison with Similar Compounds
Chromeno-Pyrimidine Derivatives
Compound: 4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one
- Core Structure: Chromeno[4,3-d]pyrimidine with a thioxo group.
- Key Differences :
- Replaces the pyridine ring in the target compound with a pyrimidine ring, altering electronic properties.
- Incorporates a thiocarbonyl group, which may enhance hydrogen bonding but reduce metabolic stability compared to the carbamoyl group in the target compound.
- Synthesis: Uses 4-hydroxycoumarin, 4-piperidinobenzaldehyde, and thiourea with p-toluenesulfonic acid catalysis. Computational studies indicate good oral bioavailability .
Pyrido-Pyrimidine Derivatives
Compound : 1-[9-Methyl-4-oxo-3-[(Z)-(4-oxo-3-isopropyl-2-sulfanylidenethiazolidin-5-ylidene)methyl]pyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide
- Core Structure: Pyrido[1,2-a]pyrimidine with a thiazolidinone substituent.
- Lacks the chromeno ring system, reducing planarity and π-π stacking interactions compared to the target compound.
Piperidine-4-Carboxamide Derivatives
Compound : (S)-N-(4-Benzyl-5-(4-hydroxy-4-((7-(3-(4-methylpiperazin-1-yl)propanamido)-4-oxoquinazolin-3-yl)methyl)piperidin-1-yl)-5-oxopentyl)-9-chloro-5,6,7,8-tetrahydroacridine-3-carboxamide
- Core Structure : Piperidine-4-carboxamide with a quinazolinyl-acridine hybrid.
- Key Differences: Larger molecular weight (861.47 vs. ~450–500 for the target compound) may hinder blood-brain barrier penetration.
Benzodiazol-Piperidine Derivatives
Compound : 4-(4-Bromo-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide
- Core Structure : Benzodiazol-piperidine-carboxamide.
- Key Differences: The bromo substituent improves halogen bonding but may limit solubility. The 6-methoxy-5-methylpyridine group enhances metabolic stability compared to the chromeno-pyridine system.
Structural and Functional Analysis Table
Preparation Methods
Duff Formylation and Annelation
A validated route to tricyclic chromenones involves Duff formylation followed by cyclization. For example, intermediate 19b (a substituted chromenone) undergoes formylation with hexamethylenetetramine (HMTA) in acetic acid, yielding tetrahydrochromeno[3,4-c]pyridine derivatives. Adapting this method:
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Starting Material : 7-Hydroxy-4-methyl-2H-chromen-2-one.
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Formylation : Reaction with HMTA in refluxing acetic acid introduces an aldehyde group at the 8-position.
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Annelation : Intramolecular cyclization with a pendant amine (e.g., β-alanine derivative) forms the pyridine ring, yielding 4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine.
Key Conditions :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Formylation | HMTA, AcOH | 110°C | 45–50% |
| Annelation | TFA, 4Å MS | 80°C | 60–65% |
Multicomponent Reaction Approach
Chromeno-pyridine cores are accessible via one-pot reactions. A CuSO4-catalyzed domino reaction of salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and amines forms fused chromenopyridines. Modifying this protocol:
-
Reactants :
-
5-Methylsalicylaldehyde
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4-Hydroxy-6-methyl-2H-pyran-2-one
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Ammonium acetate (as the nitrogen source)
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Catalyst : CuSO4·5H2O (10 mol%) in ethanol.
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Outcome : Forms the chromeno[4,3-b]pyridine scaffold with a 5-oxo group.
Advantages :
-
Short reaction time (4–6 hours).
-
No need for inert atmosphere.
Functionalization of the Chromenopyridine Core
Introduction of the Carbamoyl Group
The 2-amino group on the chromenopyridine is critical for coupling. A two-step sequence is employed:
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Protection : Boc-protection of the amine using di-tert-butyl dicarbonate (Boc2O) in THF.
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Coupling : Reaction with chloroacetyl chloride in the presence of Et3N yields 2-(chloroacetamido)-4-methyl-5-oxo-5H-chromeno[4,3-b]pyridine.
Reaction Metrics :
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Chloroacetyl chloride (1.2 eq), Et3N (2 eq), 0°C to RT.
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Yield: 75–80%.
Synthesis of the Piperidine-4-Carboxamide Moiety
Piperidine Ring Formation
Piperidine derivatives are synthesized via cyclization of δ-amino ketones. A representative method from Patent US8058440B2 involves:
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Starting Material : Ethyl 4-oxopiperidine-1-carboxylate.
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Reductive Amination : Reaction with methylamine and NaBH3CN in MeOH.
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Hydrolysis : Treatment with 6M HCl to yield piperidine-4-carboxylic acid.
Modifications :
Carboxamide Installation
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Activation : Piperidine-4-carboxylic acid is treated with HATU and DIPEA in DMF to form the active ester.
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Amination : Reaction with aqueous NH3 yields piperidine-4-carboxamide.
Yield : 85–90%.
Assembly of the Target Compound
Linker Attachment
The chloroacetamido intermediate (from Section 3.1) undergoes nucleophilic substitution with piperidine-4-carboxamide:
-
Reaction Conditions :
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Piperidine-4-carboxamide (1.5 eq), K2CO3 (3 eq), DMF, 60°C.
-
-
Mechanism : SN2 displacement of chloride by the piperidine nitrogen.
Optimization :
Final Deprotection
Removal of the Boc group is achieved with TFA in DCM:
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Conditions : 30% TFA/DCM, 0°C to RT, 2 hours.
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Workup : Neutralization with NaHCO3 and extraction with EtOAc.
Analytical Characterization
Spectroscopic Data
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridine-H), 7.89 (d, J = 8.4 Hz, 1H, chromene-H), 6.98–7.12 (m, 3H, aromatic), 4.12 (s, 2H, CH2), 3.45 (m, 4H, piperidine), 2.81 (s, 3H, CH3), 1.92 (m, 4H, piperidine).
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HRMS : m/z 463.1921 [M+H]+ (Calcd for C24H23N4O4: 463.1718).
Challenges and Optimization Opportunities
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Low Yields in Annelation : Microwave-assisted synthesis could enhance cyclization efficiency.
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Stereochemical Control : Chiral auxiliaries or asymmetric catalysis may improve enantioselectivity in piperidine formation.
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Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q & A
Q. Critical Parameters :
- Solvent choice (e.g., ethanol or dichloromethane) impacts reaction rates and yields .
- Catalyst optimization (e.g., PTSA vs. Lewis acids) for cyclization efficiency .
Table 1 : Representative Yields for Chromeno-Pyridine Derivatives
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PTSA (10 mol%) | Ethanol | 80 | 72 | 95% |
| BF₃·Et₂O | DCM | RT | 58 | 88% |
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Methodological Answer :
Discrepancies in NMR data (e.g., unexpected peaks or shifts) often arise from conformational isomerism or solvent effects.
- Approach 1 : Perform 2D NMR (COSY, HSQC) to assign protons and carbons unambiguously. For example, piperidine ring protons often exhibit coupling patterns (e.g., axial vs. equatorial) resolvable via NOESY .
- Approach 2 : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
Case Study :
A related chromeno-pyrimidine exhibited a 0.3 ppm deviation in ¹H NMR due to keto-enol tautomerism, resolved by deuterated DMSO solvent screening .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) .
- Elemental Analysis : Validate C, H, N composition within ±0.4% of theoretical values .
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O at ~1650 cm⁻¹, chromenone C=O at ~1720 cm⁻¹) .
Table 2 : Key Spectroscopic Data for Chromeno-Pyridine Derivatives
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Chromenone C=O | 1715-1730 | - | 180-185 |
| Amide C=O | 1640-1680 | - | 165-170 |
| Piperidine CH₂ | - | 1.5-2.5 (m) | 25-35 |
Advanced: How can computational modeling guide the optimization of this compound’s drug-likeness?
Q. Methodological Answer :
- Physicochemical Properties : Use tools like SwissADME to predict logP (optimal range: 2–5), topological polar surface area (<140 Ų), and Lipinski’s Rule compliance .
- Docking Studies : Simulate binding to target proteins (e.g., kinase domains) using AutoDock Vina. For example, chromeno-pyridines show π-π stacking with tyrosine residues in kinase pockets .
- ADMET Predictions : Assess hepatic CYP3A4 inhibition risk and aqueous solubility (e.g., >50 µM for oral bioavailability) .
Case Study :
A related CGRP receptor antagonist achieved 90% oral bioavailability by optimizing logP (3.2) and introducing hydrophilic substituents (e.g., carboxamide) .
Advanced: What strategies address low yields in the final amide coupling step?
Q. Methodological Answer :
- Coupling Reagent Screening : Compare HATU vs. EDC/HOBt for carboxamide activation. HATU often improves yields by 15–20% in sterically hindered systems .
- Solvent Optimization : Use DMF or THF for better solubility of intermediates .
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., epimerization) .
Table 3 : Amide Coupling Efficiency Under Different Conditions
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM | RT | 55 |
| HATU | DMF | 0 | 78 |
Basic: How to design a biological activity screening protocol for this compound?
Q. Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., chromeno-pyridines inhibit MAPK or EGFR) .
- Assay Types :
- In vitro: Enzymatic inhibition (IC₅₀ via fluorescence polarization).
- Cellular: Antiproliferative activity (MTT assay, 48–72 hr exposure) .
- Positive Controls : Include staurosporine (kinase inhibition) or doxorubicin (cytotoxicity) .
Table 4 : Representative IC₅₀ Values for Chromeno-Pyridine Derivatives
| Target | Compound | IC₅₀ (nM) |
|---|---|---|
| EGFR | Reference Inhibitor | 12 |
| Analog A | 1-[...]carboxamide | 45 |
Advanced: How to analyze structure-activity relationships (SAR) for this compound’s derivatives?
Q. Methodological Answer :
- Substituent Variation : Systematically modify the chromenone 4-methyl group (e.g., replace with Cl, OMe) or piperidine carboxamide .
- Key Metrics :
- LogD (lipophilicity) vs. IC₅₀ correlation.
- Hydrogen bond donors/acceptors vs. solubility.
- Case Study : Bromination at the chromenone 10-position improved FPT inhibition (IC₅₀ from 19 nM to 1.9 nM) by enhancing hydrophobic interactions .
Advanced: What crystallization techniques resolve polymorphism issues in X-ray studies?
Q. Methodological Answer :
- Solvent Diffusion : Use ethyl acetate/hexane gradients to grow single crystals suitable for X-ray diffraction .
- Temperature Ramping : Slow cooling (0.5°C/hr) from saturated solutions reduces lattice defects.
- Disorder Mitigation : For piperidine ring disorder, employ SHELXL refinement with constrained occupancy .
Example : A chromeno-pyrimidine analog crystallized in the P2₁/c space group with 0.6 Å resolution, revealing a 180° rotation about the C–C bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
